molecular formula C17H14F2N2O2S B2451939 (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide CAS No. 868371-16-8

(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide

Cat. No.: B2451939
CAS No.: 868371-16-8
M. Wt: 348.37
InChI Key: DRNJKZKLIJFOGZ-JZJYNLBNSA-N
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Description

(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide typically involves multi-step organic reactions. The starting materials often include 3-ethyl-4,6-difluoro-1,3-benzothiazole and 3-methoxybenzoyl chloride. The reaction conditions usually involve the use of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Industrial Chemistry: The compound is utilized as a precursor in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions. This inhibition can lead to the suppression of disease-related pathways, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
  • N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
  • N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)butanamide

Uniqueness

Compared to similar compounds, (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide exhibits unique properties such as enhanced stability and specific biological activity. Its methoxy group contributes to its distinct electronic characteristics, making it a valuable compound for various applications in scientific research and industry.

Biological Activity

(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a benzo[d]thiazole core and a methoxybenzamide moiety. Its molecular formula is C18H14F2N2O3SC_{18}H_{14}F_{2}N_{2}O_{3}S with a molecular weight of 376.4 g/mol . The presence of fluorine atoms and the unique arrangement of functional groups contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as those related to cancer proliferation or microbial resistance.
  • Receptor Modulation : It could act as a modulator for various receptors, potentially influencing signaling pathways critical for cellular functions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Key findings include:

  • Antimicrobial Activity : Benzothiazole derivatives have shown efficacy against various pathogens, including Mycobacterium tuberculosis .
  • Anticancer Properties : Studies suggest that similar compounds can inhibit cancer cell growth by targeting specific molecular pathways .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through the modulation of inflammatory mediators.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes.
  • Introduction of Fluorine Atoms : Electrophilic fluorination methods are employed to incorporate fluorine into the structure.
  • Amide Bond Formation : The final step involves coupling the benzo[d]thiazole derivative with 3-methoxybenzoyl chloride to form the amide bond.

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds similar to this compound:

StudyCompoundActivityIC50 (µM)
Benzothiazole DerivativeAntitubercular0.08
Fluorinated AmideAnticancer9.2 ± 1.5
Benzothiazole HybridAnti-inflammatoryNT

These results highlight the potential of benzothiazole derivatives in therapeutic applications.

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S/c1-3-21-15-13(19)8-11(18)9-14(15)24-17(21)20-16(22)10-5-4-6-12(7-10)23-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNJKZKLIJFOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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